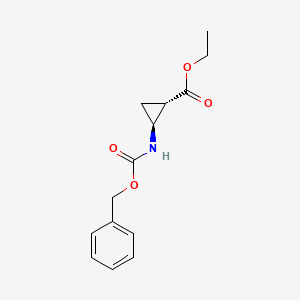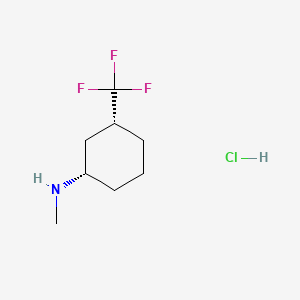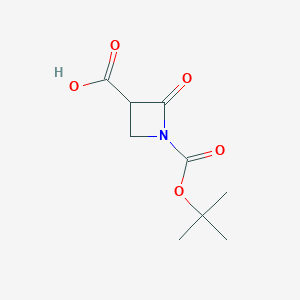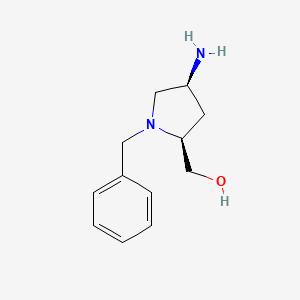![molecular formula C6H11NO B8211279 (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B8211279.png)
(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R,6R)-3-azabicyclo[320]heptan-6-ol is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds with varying functional groups.
Applications De Recherche Scientifique
(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol include other bicyclic structures with nitrogen atoms, such as tropane alkaloids and other azabicyclo compounds.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a unique and valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-1-4-2-7-3-5(4)6/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBQQBXIYXFYKY-NGJCXOISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@@H]1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B8211255.png)
![4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B8211269.png)
![Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8211274.png)

![tert-butyl (1S,5S,7R)-7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8211288.png)

